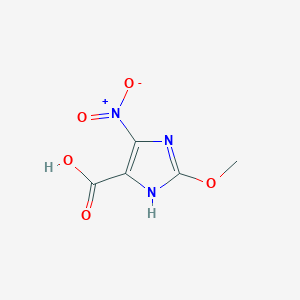
Ethyl cyano(triphenylphosphoranylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyano(triphenylphosphoranylidene)acetate, commonly known as ethyl cyanoacetate, is a versatile compound that has been widely used in various fields of research. It has been synthesized using different methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of ethyl cyanoacetate involves the nucleophilic addition of the cyano group to the carbonyl group of the substrate, followed by the elimination of the leaving group. This reaction leads to the formation of a new carbon-carbon bond and the introduction of a cyano group into the substrate.
Biochemische Und Physiologische Effekte
Ethyl cyanoacetate has been shown to have various biochemical and physiological effects. It has been reported to have anticoagulant, anti-inflammatory, and antitumor activities. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl cyanoacetate in lab experiments include its versatility, ease of synthesis, and low cost. It can be easily synthesized using various methods and can be used as a building block for the synthesis of various compounds. However, it has some limitations, such as its low solubility in water and its toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on ethyl cyanoacetate. One direction is the synthesis of new derivatives with improved properties, such as increased solubility and decreased toxicity. Another direction is the investigation of its potential as a drug delivery system, as it has been shown to have good biocompatibility. Additionally, the exploration of its potential as a catalyst in organic synthesis and material science is also a promising direction for future research.
Conclusion:
Ethyl cyanoacetate is a versatile compound that has been widely used in various fields of research. It has been synthesized using different methods and has shown promising results in scientific research applications. Its mechanism of action involves the nucleophilic addition of the cyano group to the carbonyl group of the substrate, leading to the formation of a new carbon-carbon bond and the introduction of a cyano group into the substrate. Ethyl cyanoacetate has various biochemical and physiological effects, such as anticoagulant, anti-inflammatory, and antitumor activities. Its advantages in lab experiments include its versatility, ease of synthesis, and low cost, while its limitations include its low solubility in water and its toxicity at high concentrations. There are several future directions for the research on ethyl cyanoacetate, including the synthesis of new derivatives, investigation of its potential as a drug delivery system, and exploration of its potential as a catalyst in organic synthesis and material science.
Synthesemethoden
Ethyl cyanoacetate can be synthesized using various methods, including the malonic ester synthesis, the Knoevenagel condensation, and the Michael addition reaction. The malonic ester synthesis involves the reaction of diethyl malonate with sodium ethoxide, followed by the addition of ethyl cyanoacetate. The Knoevenagel condensation involves the reaction of ethyl cyanoacetate with an aldehyde or ketone in the presence of a base. The Michael addition reaction involves the reaction of ethyl cyanoacetate with an α,β-unsaturated ketone or aldehyde in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Ethyl cyanoacetate has been widely used in scientific research applications, including organic synthesis, medicinal chemistry, and material science. It has been used as a building block for the synthesis of various compounds, such as β-keto esters, α-cyano esters, and α,β-unsaturated esters. It has also been used as a precursor for the synthesis of pharmaceuticals, such as anticoagulants, anti-inflammatory agents, and antitumor agents. In material science, it has been used as a starting material for the synthesis of polymers, resins, and adhesives.
Eigenschaften
CAS-Nummer |
13504-72-8 |
|---|---|
Produktname |
Ethyl cyano(triphenylphosphoranylidene)acetate |
Molekularformel |
C23H20NO2P |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C23H20NO2P/c1-2-26-23(25)22(18-24)27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2H2,1H3 |
InChI-Schlüssel |
ZTDOSQRNLVWAJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Kanonische SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Andere CAS-Nummern |
13504-72-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)